1-(Prop-2-yn-1-yl)piperidin-2-one
Overview
Description
1-(Prop-2-yn-1-yl)piperidin-2-one is an organic compound with the molecular formula C₈H₁₁NO It is a derivative of piperidinone, characterized by the presence of a propynyl group attached to the nitrogen atom of the piperidinone ring
Mechanism of Action
Mode of Action
It’s known that the compound can act as a photosensitizer , which suggests it may interact with light to produce reactive oxygen species that can affect various cellular processes.
Biochemical Pathways
Given its photosensitizing properties , it’s possible that it may influence pathways related to oxidative stress and cellular damage.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution within the body.
Result of Action
Given its potential role as a photosensitizer
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Prop-2-yn-1-yl)piperidin-2-one. For instance, light exposure could potentially enhance its photosensitizing effects . Additionally, its stability could be affected by factors such as temperature and pH, although specific data on these aspects are currently lacking.
Biochemical Analysis
Biochemical Properties
1-(Prop-2-yn-1-yl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. One notable mechanism is its ability to act as a competitive inhibitor for certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the N-alkylation of piperidinone with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or distillation are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical intermediates
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring.
1-(Prop-2-yn-1-yl)azepan-2-one: Similar structure but with an azepanone ring.
Uniqueness: 1-(Prop-2-yn-1-yl)piperidin-2-one is unique due to its specific ring size and the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-prop-2-ynylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYEKVPUJOEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534965 | |
Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18327-29-2 | |
Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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